2-(Bromomethyl)-5-phenylbenzo[d]thiazole
Overview
Description
2-(Bromomethyl)-5-phenylbenzo[d]thiazole is an organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This particular compound is characterized by the presence of a bromomethyl group at the 2-position and a phenyl group at the 5-position of the benzothiazole ring. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-5-phenylbenzo[d]thiazole typically involves the bromomethylation of 5-phenylbenzo[d]thiazole. One common method is the reaction of 5-phenylbenzo[d]thiazole with bromomethylating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds via a radical mechanism, resulting in the formation of the desired bromomethylated product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-5-phenylbenzo[d]thiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of a variety of functionalized benzothiazole derivatives.
Oxidation: The compound can undergo oxidation reactions to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Major Products Formed
Nucleophilic Substitution: Functionalized benzothiazole derivatives with various substituents at the 2-position.
Oxidation: Sulfoxides or sulfones.
Reduction: Methyl-substituted benzothiazole derivatives.
Scientific Research Applications
2-(Bromomethyl)-5-phenylbenzo[d]thiazole has a wide range of scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules with potential antimicrobial, antiviral, and anticancer properties.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Industrial Applications: It is employed in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-5-phenylbenzo[d]thiazole is primarily related to its ability to interact with biological macromolecules. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to the inhibition of enzymatic activity or disruption of DNA replication . Additionally, the benzothiazole moiety can interact with various molecular targets, including enzymes and receptors, modulating their activity and leading to diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzo[d]thiazole: Lacks the bromomethyl group and has different reactivity and biological activity.
2-Aminobenzo[d]thiazole: Contains an amino group instead of a bromomethyl group, leading to different chemical properties and applications.
2-Mercaptobenzo[d]thiazole: Contains a thiol group, which imparts distinct reactivity and biological activity.
Uniqueness
2-(Bromomethyl)-5-phenylbenzo[d]thiazole is unique due to the presence of both the bromomethyl and phenyl groups, which confer specific reactivity and biological activity. The bromomethyl group allows for versatile chemical modifications, while the phenyl group enhances the compound’s stability and electronic properties .
Properties
IUPAC Name |
2-(bromomethyl)-5-phenyl-1,3-benzothiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNS/c15-9-14-16-12-8-11(6-7-13(12)17-14)10-4-2-1-3-5-10/h1-8H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKZOPYMOLLPFFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)SC(=N3)CBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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